Thymidine Phosphorylase Inhibitory Activity: C5- vs. C6-Substituted Uracil Scaffolds
5-(Phenethylamino)uracil exhibits micromolar inhibition of human thymidine phosphorylase (TP), with a reported IC50 of approximately 9.1 µM against the Escherichia coli enzyme as a surrogate. This places it in a distinct potency tier compared to optimized clinical TP inhibitors. For example, the 6-substituted uracil derivative TPI (5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil) is reported to be approximately 1000-fold more active than the early lead 6-amino-5-chlorouracil [1]. While direct head-to-head data are not available, this cross-study comparison highlights that C5-substituted uracils like 5-(phenethylamino)uracil occupy a different region of the TP inhibition activity landscape, typically with moderate potency that may be advantageous for applications where complete TP blockade is undesirable or for use as a chemical probe [2][3].
| Evidence Dimension | In vitro TP inhibition potency |
|---|---|
| Target Compound Data | IC50 = 9.1 µM (E. coli TP) |
| Comparator Or Baseline | TPI (5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil): ~1000-fold more potent than 6-amino-5-chlorouracil (human TP) |
| Quantified Difference | Approximately 1000-fold difference in potency between TPI and the baseline comparator; target compound potency is ~9.1 µM, representing a distinct moderate-activity tier |
| Conditions | Target: E. coli TP assay (BindingDB ChEMBL_4125852); Comparator: Human TP assay (Takao et al., Cancer Research, 2000) |
Why This Matters
Researchers requiring a moderate-potency TP inhibitor for chemosensitization studies or as a scaffold for optimization can select 5-(phenethylamino)uracil to avoid the complete enzyme shutdown associated with high-potency clinical candidates like TPI.
- [1] Takao S, Akiyama SI, Kitazono M, et al. Suppression of metastasis by thymidine phosphorylase inhibitor. Cancer Research. 2000; 60(19): 5345-5348. View Source
- [2] BindingDB. BDBM50274865 (CHEMBL4125852): Inhibition of Escherichia coli thymidine phosphorylase. 2020. View Source
- [3] Atukuri Dorababu. Evolution of uracil based thymidine phosphorylase inhibitors, SAR and electronic correlation: revisit. Drug Development Research. 2019; 80(7): 829-845. View Source
